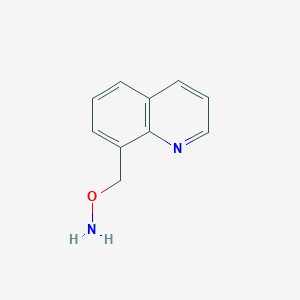

O-(quinolin-8-ylmethyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

O-(quinolin-8-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C10H10N2O/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 |

InChI Key |

LBCTWQBHIXYGHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CON)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for O Quinolin 8 Ylmethyl Hydroxylamine and Its Analogues

Precursor Synthesis and Functionalization Routes

The foundation of the synthesis lies in the preparation of functionalized quinoline (B57606) and hydroxylamine (B1172632) precursors. The methodologies for creating these building blocks are diverse and adaptable, allowing for the introduction of various functionalities if analogues are desired.

The quinoline-8-ylmethyl moiety is the electrophilic component in the key etherification step. Its synthesis typically begins with the formation of quinoline-8-ylmethanol, which is then converted into a more reactive halogenated derivative, such as 8-(chloromethyl)quinoline (B3059077) or 8-(bromomethyl)quinoline.

One common route to quinoline-8-ylmethanol involves the reduction of quinoline-8-carbaldehyde. This transformation can be efficiently achieved using standard reducing agents. For instance, sodium borohydride (NaBH₄) is frequently used in an alcoholic solvent to reduce the aldehyde to the corresponding primary alcohol.

Once quinoline-8-ylmethanol is obtained, it is activated for nucleophilic substitution by converting the hydroxyl group into a better leaving group, typically a halide.

8-(Chloromethyl)quinoline can be synthesized by treating quinoline-8-ylmethanol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

8-(Bromomethyl)quinoline , a highly reactive alkylating agent, is prepared by reacting quinoline-8-ylmethanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

These halogenated derivatives serve as potent electrophiles for the subsequent O-alkylation of hydroxylamine.

Table 1: Synthesis of Quinoline-8-ylmethyl Electrophiles

| Starting Material | Reagent(s) | Product | Typical Conditions |

| Quinoline-8-carbaldehyde | NaBH₄ | Quinoline-8-ylmethanol | Methanol (B129727), 0°C to RT |

| Quinoline-8-ylmethanol | SOCl₂ | 8-(Chloromethyl)quinoline | Inert solvent (e.g., CH₂Cl₂), Reflux |

| Quinoline-8-ylmethanol | PBr₃ | 8-(Bromomethyl)quinoline | Inert solvent (e.g., Et₂O), 0°C |

Hydroxylamine (NH₂OH) is a nucleophile with two potential reaction sites (N and O). For selective O-alkylation, it is often necessary to use a protected form of hydroxylamine where the nitrogen atom's nucleophilicity is suppressed.

A widely employed strategy involves the use of N-hydroxyphthalimide as a hydroxylamine equivalent. nih.govwikipedia.org This stable, crystalline solid can be O-alkylated, and the phthalimide protecting group can be subsequently removed to liberate the desired O-substituted hydroxylamine. The removal of the phthaloyl group is typically accomplished by hydrazinolysis, using hydrazine (N₂H₄) or methylhydrazine in a solvent like ethanol or THF. nih.govchemeurope.comresearchgate.netrsc.org

Another versatile approach utilizes N-protected hydroxylamine derivatives such as tert-butyl N-hydroxycarbamate. This reagent can be O-alkylated with a suitable electrophile, and the tert-butoxycarbonyl (Boc) protecting group is then removed under acidic conditions (e.g., with HCl in diethyl ether), which avoids the use of hydrazine. organic-chemistry.orgorganic-chemistry.org This method is advantageous when other functional groups in the molecule are sensitive to hydrazinolysis. organic-chemistry.org

The general scheme for preparing an O-alkylhydroxylamine using N-hydroxyphthalimide is as follows:

Alkylation: N-hydroxyphthalimide is deprotonated with a base and reacts with an alkyl halide (e.g., 8-(bromomethyl)quinoline).

Deprotection: The resulting N-alkoxyphthalimide is treated with hydrazine, which cleaves the phthaloyl group to yield the free O-alkylhydroxylamine and a phthalhydrazide byproduct. nih.govresearchgate.net

Etherification Pathways: O-Alkylation Strategies

The crucial step in forming the target molecule is the creation of the C-O-N ether linkage. This is typically achieved through nucleophilic substitution, where the oxygen atom of a hydroxylamine derivative attacks the electrophilic carbon of the quinoline precursor.

The most direct route to O-(quinolin-8-ylmethyl)hydroxylamine is the O-alkylation of a hydroxylamine nucleophile with an electrophile like 8-(chloromethyl)quinoline or 8-(bromomethyl)quinoline. This reaction is a variation of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

To ensure selective O-alkylation over N-alkylation, protected hydroxylamines are preferred. The reaction between 8-(bromomethyl)quinoline and the potassium salt of N-hydroxyphthalimide, for example, proceeds via an Sₙ2 mechanism to form 2-((quinolin-8-ylmethoxy)imino)isoindoline-1,3-dione. Subsequent hydrazinolysis then furnishes the final product. nih.govmcmaster.ca

Reaction: 8-(bromomethyl)quinoline + N-hydroxyphthalimide → 2-((quinolin-8-ylmethoxy)imino)isoindoline-1,3-dione

Deprotection: 2-((quinolin-8-ylmethoxy)imino)isoindoline-1,3-dione + N₂H₄ → this compound + Phthalhydrazide

While the direct Sₙ2 reaction is robust, modern organic synthesis has seen the development of catalytic methods for C-O bond formation. Palladium and iridium catalysts have been employed for the O-allylic substitution of hydroxylamines. organic-chemistry.orgnih.gov These methods are particularly useful for creating more complex analogues with allylic functionalities. For a simple benzylic-type substrate like the quinolin-8-ylmethyl group, these specific catalytic cycles are less commonly applied.

More relevant are catalytic approaches that facilitate the Williamson ether synthesis under milder conditions. Phase-transfer catalysts can be used to improve the reaction between an aqueous or solid-phase nucleophile and an organic-phase electrophile. Furthermore, recent advancements have explored high-temperature catalytic Williamson synthesis using weaker alkylating agents to create a more atom-economical and environmentally friendly process, though this is more common in industrial-scale production of simpler ethers. wikipedia.orgresearchgate.net

For analogues possessing chiral centers, stereoselective methods are critical. For instance, the asymmetric hydrogenation of oxime ethers using chiral iridium catalysts has been developed to produce chiral hydroxylamines with high enantioselectivity. incatt.nl This approach could be adapted for the synthesis of chiral analogues of this compound where a stereocenter is present in the backbone.

Optimizing the yield and purity of the final product involves careful selection of reagents and reaction parameters for the O-alkylation step.

Base and Solvent: The choice of base and solvent is critical. For the alkylation of N-hydroxyphthalimide, strong bases are not always necessary. Research has shown that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like dimethylformamide (DMF) can lead to high yields and clean reactions with simple work-up procedures. bohrium.com For unactivated alcohols in a standard Williamson synthesis, a strong base like sodium hydride (NaH) in an ethereal solvent like THF is often required to generate the alkoxide. masterorganicchemistry.comorganic-synthesis.com

Leaving Group: The reactivity of the quinoline-based electrophile follows the typical trend for Sₙ2 reactions: I > Br > Cl. Therefore, 8-(bromomethyl)quinoline is generally a more reactive and effective alkylating agent than 8-(chloromethyl)quinoline. masterorganicchemistry.com

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. A typical Williamson reaction is often run at 50 to 100 °C. wikipedia.org The use of DBU in DMF for N-alkoxyphthalimide synthesis is often efficient even at room temperature. bohrium.com

Purification: After the reaction, purification is necessary to remove byproducts and unreacted starting materials. In the case of the N-hydroxyphthalimide route, the phthalhydrazide byproduct from the deprotection step is often poorly soluble and can be removed by filtration. reddit.com Final purification of the target compound is typically achieved through crystallization or column chromatography.

Table 2: Optimization Parameters for O-Alkylation

| Parameter | Options | Considerations |

| Nucleophile | N-hydroxyphthalimide, tert-butyl N-hydroxycarbamate | Choice depends on desired deprotection method (hydrazine vs. acid). |

| Electrophile | 8-(chloromethyl)quinoline, 8-(bromomethyl)quinoline | Bromo-derivative is more reactive. |

| Base | K₂CO₃, DBU, NaH | DBU is effective for N-hydroxyphthalimide. NaH is for less acidic O-H bonds. |

| Solvent | DMF, Acetonitrile (B52724), THF | Polar aprotic solvents like DMF or THF are common for Sₙ2 reactions. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase rate but may also increase side reactions. |

Derivatization Reactions for Structural Diversification and Library Generation

Structural diversification of the this compound scaffold is primarily achieved through reactions targeting the hydroxylamine functional group and the quinoline ring. These derivatization approaches are essential for creating libraries of new chemical entities with potentially novel biological activities.

The hydroxylamine group in this compound is a versatile handle for introducing a wide array of functional groups. The nitrogen and oxygen atoms of the hydroxylamine can participate in various reactions, leading to the formation of new derivatives. Common functionalization strategies include acylation and alkylation.

Acylation Reactions: The nitrogen atom of the hydroxylamine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of N-acyl-O-(quinolin-8-ylmethyl)hydroxylamines, also known as hydroxamic acids. The choice of the acylating agent allows for the introduction of diverse aliphatic, aromatic, and heterocyclic moieties.

Alkylation Reactions: The nitrogen atom can also undergo alkylation with alkyl halides or other electrophilic alkylating agents. This results in the formation of N-alkylated derivatives. O-alkylation is also a possibility, though less common for derivatization once the O-(quinolin-8-ylmethyl) group is in place. These alkylation reactions can introduce a variety of substituents, from simple alkyl chains to more complex carbocyclic and heterocyclic systems.

| Reaction Type | Reagent | Product Class | Potential R Groups |

|---|---|---|---|

| Acylation | R-COCl | N-Acyl-O-(quinolin-8-ylmethyl)hydroxylamine (Hydroxamic Acid) | Methyl, Phenyl, 4-Chlorophenyl, Thiophen-2-yl |

| Acylation | (R-CO)₂O | N-Acyl-O-(quinolin-8-ylmethyl)hydroxylamine (Hydroxamic Acid) | Ethyl, Benzyl |

| Sulfonylation | R-SO₂Cl | N-Sulfonyl-O-(quinolin-8-ylmethyl)hydroxylamine | p-Tolyl, Methane |

| Alkylation | R-Br | N-Alkyl-O-(quinolin-8-ylmethyl)hydroxylamine | Ethyl, Propyl, Benzyl |

| Reductive Amination | R-CHO, NaBH₃CN | N-Alkyl-O-(quinolin-8-ylmethyl)hydroxylamine | Cyclohexyl, Pyridin-4-yl |

The quinoline ring of this compound provides multiple sites for modification, allowing for the synthesis of a vast number of analogues. Modern cross-coupling reactions are particularly powerful tools for introducing a variety of substituents onto the quinoline scaffold. To utilize these methods, a halogenated precursor, such as a bromo- or chloro-substituted 8-methylquinoline, is typically required for the initial synthesis of the hydroxylamine derivative.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halo-quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, and alkyl groups at various positions on the quinoline ring. nih.govresearchgate.netresearchgate.netlibretexts.org

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines onto the quinoline scaffold. scienceopen.comias.ac.inacs.orgwikipedia.orgresearchgate.net This is particularly useful for synthesizing analogues with diverse amino substituents.

Sonogashira Coupling: This reaction couples a halo-quinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form carbon-carbon triple bonds. snu.edu.inresearchgate.netlibretexts.orgwikipedia.orgorganic-chemistry.org The resulting alkynylquinolines can be further elaborated.

Heck Coupling: This reaction forms a carbon-carbon bond between a halo-quinoline and an alkene.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the 8-methyl group on a precursor to this compound is an increasingly important strategy. nih.govsemanticscholar.orgresearchgate.netrsc.org Transition metal catalysis can be used to introduce aryl, alkyl, and other functional groups directly onto the methyl carbon, providing a more atom-economical route to certain derivatives. nih.govsemanticscholar.orgresearchgate.netrsc.org

| Reaction Type | Quinoline Precursor | Coupling Partner | Catalyst System | Introduced Substituent |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-8-methylquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl |

| Buchwald-Hartwig Amination | 6-Chloro-8-methylquinoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Morpholinyl |

| Sonogashira Coupling | 7-Iodo-8-methylquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl) |

| Heck Coupling | 5-Bromo-8-methylquinoline | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Styrenyl |

Advanced Synthetic Techniques and Protection-Deprotection Strategies

The synthesis of complex analogues of this compound often necessitates the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. The stability and selective removal of these protecting groups are crucial for the success of the synthetic route.

Protecting Groups for the Hydroxylamine Moiety: The hydroxylamine functionality can be protected in several ways. The nitrogen atom can be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The oxygen atom can be protected as an ether, for example, a benzyl (Bn) or a silyl ether. The choice of protecting group depends on its stability to the reaction conditions planned for other synthetic steps. For instance, a Boc group is stable to many cross-coupling conditions but is readily removed with acid, while a benzyl group is stable to a wider range of conditions and is typically removed by hydrogenolysis. dtu.dknih.govorganic-chemistry.orgorganic-chemistry.orgslideshare.net

Protection of Other Functional Groups: If the derivatization of the quinoline ring involves introducing functional groups that are incompatible with subsequent reactions, these new groups may also require protection. For example, a newly introduced amino group might be protected as a carbamate, or a hydroxyl group as a silyl ether.

Orthogonal Protection Strategies: In multi-step syntheses, an orthogonal protection strategy is often employed. This involves using multiple protecting groups that can be removed under different, non-interfering conditions. For example, a molecule might contain a Boc-protected amine and a benzyl-protected hydroxylamine. The Boc group can be selectively removed with acid without affecting the benzyl group, which can later be removed by hydrogenation.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Hydroxylamine (N) | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) or HCl |

| Hydroxylamine (O) | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) organic-chemistry.orgresearchgate.net |

| Hydroxylamine (O) | Trityl | Tr | Mild Lewis or protic acids acs.org |

| Amine | Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) |

Analytical Purity Assessment and Isolation Techniques for Synthesized Compounds

The purity of synthesized this compound and its analogues is critical for their use in further studies. A combination of chromatographic and spectroscopic techniques is employed for both the isolation and purity assessment of these compounds.

Isolation Techniques:

Flash Column Chromatography: This is the most common method for purifying synthetic intermediates and final products. By selecting an appropriate stationary phase (typically silica (B1680970) gel) and a suitable mobile phase (a mixture of organic solvents), compounds with different polarities can be effectively separated.

Preparative High-Performance Liquid Chromatography (HPLC): For the purification of small quantities of highly pure compounds or for the separation of closely related isomers, preparative HPLC is often used. tandfonline.comtandfonline.comresearchgate.netsielc.comsielc.com

Crystallization: If the synthesized compound is a stable solid, crystallization can be an effective method for obtaining highly pure material.

Purity Assessment and Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the final compounds. tandfonline.comtandfonline.comresearchgate.netsielc.comsielc.com The presence of a single, sharp peak in the chromatogram is indicative of a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition.

| Technique | Purpose | Information Obtained |

|---|---|---|

| Flash Column Chromatography | Purification | Separation of compounds based on polarity |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Retention time, peak area (purity), separation of isomers |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Chemical environment of atoms, connectivity, stereochemistry |

| Mass Spectrometry (MS) | Molecular Weight & Formula Determination | Mass-to-charge ratio, elemental composition (HRMS) |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of characteristic functional groups (e.g., C=O, N-H) |

Coordination Chemistry and Metal Complexation of O Quinolin 8 Ylmethyl Hydroxylamine

Ligand Design Principles and Chelation Aptitude of O-(quinolin-8-ylmethyl)hydroxylamine

The efficacy of a chelating agent is rooted in its molecular structure, specifically the type and spatial arrangement of its donor atoms. This compound is designed with a classic bidentate framework, predisposing it to form stable chelate rings with metal ions.

The chelating ability of this compound stems from two key donor sites within its structure. The first is the heterocyclic nitrogen atom of the quinoline (B57606) ring. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a potent Lewis base capable of coordinating to a metal center. The coordination chemistry of numerous 8-substituted quinoline derivatives, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), consistently demonstrates the pivotal role of this nitrogen atom in forming stable metal complexes. nih.gov

The second coordination site is provided by the hydroxylamine (B1172632) moiety (-O-NH₂), which is tethered to the 8-position of the quinoline ring by a methylene (B1212753) (-CH₂-) bridge. The hydroxylamine group is ambidentate, meaning it has two potential donor atoms: the oxygen and the terminal nitrogen. Both atoms possess lone pairs of electrons and can, in principle, coordinate to a metal ion. This dual potential allows the ligand to adapt to the electronic preferences of different metal centers. The involvement of both the quinoline nitrogen and a donor atom from the 8-position substituent is a well-established principle for chelation in this class of compounds. scirp.orgscirp.org

Given the two distinct donor sites, this compound is expected to function primarily as a bidentate ligand. nih.gov Upon complexation, it forms a chelate ring with the metal ion, a configuration that confers significant thermodynamic stability (the chelate effect). A crucial structural feature is the methylene spacer between the quinoline ring and the hydroxylamine group. This spacer results in the formation of a six-membered chelate ring, in contrast to the five-membered ring formed by ligands like 8-hydroxyquinoline where the donor atom is directly attached to the ring. scirp.org The larger ring size may afford greater conformational flexibility, potentially influencing the stability and structure of the resulting complexes.

The preferred coordination mode involves the simultaneous binding of the quinoline nitrogen and one of the atoms from the hydroxylamine group (either O or N) to the same metal center. This N,N- or N,O-bidentate chelation is the dominant binding motif for related 8-substituted quinoline ligands. nih.govresearchgate.net

Synthesis and Structural Characterization of Metal-O-(quinolin-8-ylmethyl)hydroxylamine Complexes

The synthesis of metal complexes with chelating ligands like this compound generally follows well-established procedures in coordination chemistry.

Complexes of this compound with transition metals and lanthanides can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. Typically, the ligand is dissolved in a solvent such as ethanol, methanol (B129727), or dimethylformamide (DMF). A solution of the metal salt (e.g., chlorides, nitrates, or acetates) is then added, often with gentle heating and stirring to promote the reaction. The resulting metal complex may precipitate from the solution upon formation or after cooling, and can then be isolated by filtration. The synthesis of metal complexes with various 8-hydroxyquinoline derivatives has been extensively reported for a wide range of metal ions, including transition metals like Cu(II), Co(II), Ni(II), and Zn(II), as well as lanthanide cations. researchgate.net

The stoichiometry of the isolated complexes, representing the metal-to-ligand (M:L) ratio, depends on the coordination number and oxidation state of the central metal ion. For divalent metal ions that favor a coordination number of four, complexes with a 1:2 stoichiometry (ML₂) are common, potentially adopting tetrahedral or square planar geometries. scirp.org For metal ions that prefer a coordination number of six, such as Co(II), Ni(II), or Fe(III), complexes with a 1:2 (ML₂) or 1:3 (ML₃) ratio are often formed. scirp.org In ML₂ complexes of six-coordinate metals, the remaining coordination sites are typically occupied by solvent molecules (e.g., water). scirp.org

For six-coordinate octahedral complexes of the type [M(L)₂X₂] or [M(L)₃], the possibility of geometrical isomerism arises. In ML₂ complexes, the two bidentate ligands can be arranged in either a cis or trans configuration. For ML₃ complexes, two isomers are possible: facial (fac), where the three similar donor atoms are on one face of the octahedron, and meridional (mer), where they lie in a plane that bisects the molecule. The specific isomer obtained can be influenced by reaction conditions and the electronic properties of the metal and ligand. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for confirming the formation of a complex and elucidating the nature of the metal-ligand bond. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly valuable for this purpose.

Evidence of coordination is readily observed in the infrared spectrum. Upon complexation, the vibrational frequencies of the ligand's functional groups involved in bonding are altered. For this compound, a key diagnostic is the stretching vibration of the quinoline ring's C=N bond. This band, typically observed around 1580 cm⁻¹ in the free ligand, often shifts to a different frequency upon coordination of the quinoline nitrogen to the metal center. scirp.org Furthermore, new absorption bands at lower frequencies (typically below 600 cm⁻¹) may appear, which can be assigned to the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. scirp.org

The table below, based on data for the analogous 8-hydroxyquinoline (8-HQ) ligand, illustrates typical shifts observed in IR spectroscopy upon complexation with metal ions.

| Functional Group | Wavenumber in Free 8-HQ (cm⁻¹) | Wavenumber in Metal Complex (cm⁻¹) | Interpretation |

| C=N Stretch | ~1581 | Shifted (e.g., ~1575) | Indicates coordination of quinoline nitrogen. |

| M-N Stretch | - | ~560-590 | Appearance of new band confirms M-N bond formation. |

UV-Visible spectroscopy provides information about the electronic transitions within the ligand and the complex. The spectrum of the free ligand typically shows intense absorption bands in the UV region corresponding to π-π* transitions within the quinoline ring system. Upon complexation, these bands may shift in wavelength (a chromic shift) and/or change in intensity. researchgate.net Additionally, new, often weaker, absorption bands may appear in the visible region. These can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, or to d-d transitions if a transition metal with d-electrons is present. mdpi.comnih.gov These spectral changes serve as strong evidence for the formation of a metal-ligand coordination bond. bendola.com

Reactivity Profiles and Mechanistic Investigations Involving O Quinolin 8 Ylmethyl Hydroxylamine

O-(quinolin-8-ylmethyl)hydroxylamine as an Aminating Reagent in Organic Synthesis

This compound belongs to the broader class of hydroxylamine (B1172632) derivatives, which are recognized as versatile reagents in organic synthesis, particularly for electrophilic amination. researchgate.netresearchgate.net Electrophilic amination is a powerful method for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of biologically active molecules and functional materials. The reactivity of hydroxylamine derivatives as aminating agents stems from the presence of a leaving group on the oxygen atom, which renders the nitrogen atom electrophilic. researchgate.net

While specific studies detailing the use of this compound as an aminating reagent are not extensively documented in the reviewed literature, its reactivity can be inferred from the established chemistry of related O-alkyl and O-acyl hydroxylamines. These compounds are known to react with a variety of nucleophiles, including carbanions (organometallic reagents), enolates, and heterocycles, to afford the corresponding aminated products. The general mechanism involves the nucleophilic attack at the nitrogen atom, with the concomitant departure of the alkoxy or acyloxy group.

Transition metal catalysis, particularly with copper, has been shown to significantly enhance the efficiency of electrophilic amination reactions using hydroxylamine derivatives. researchgate.net In a typical catalytic cycle, the organometallic nucleophile undergoes transmetalation with the copper catalyst, followed by a reaction with the hydroxylamine reagent to form the C-N bond and regenerate the active catalyst. The quinoline (B57606) moiety in this compound could potentially influence its reactivity and selectivity in such transformations, possibly through coordination with the metal catalyst or by modifying the electronic properties of the hydroxylamine nitrogen.

The table below summarizes the types of nucleophiles that have been successfully aminated using various hydroxylamine derivatives, providing a predictive framework for the potential applications of this compound.

| Nucleophile Type | Example of Hydroxylamine Reagent | Product Type |

| Grignard Reagents | O-Sulfonyloximes | Primary Amines |

| Diorganozinc Reagents | O-Acyl Hydroxylamines | Tertiary Amines |

| Arylboronic Acids | O-Benzoyl Hydroxylamines | Arylamines |

| Enolates | N-Boc-O-tosylhydroxylamine | α-Amino Carbonyls |

Further research is required to fully explore the scope and limitations of this compound as an aminating reagent and to elucidate the specific role of the quinolin-8-ylmethyl group in modulating its reactivity.

Mechanisms of N-O Bond Activation and Cleavage in Chemical Transformations

The activation and cleavage of the N-O bond in hydroxylamines are central to their utility in organic synthesis. nih.gov This bond is relatively weak (bond dissociation energy of approximately 57 kcal/mol), making it susceptible to cleavage under various reaction conditions, including thermal, photochemical, and transition metal-catalyzed processes. researchgate.netnih.gov The cleavage of the N-O bond can proceed through several mechanistic pathways, including heterolytic and homolytic scission.

In the context of this compound, transition metal catalysis is a likely pathway for N-O bond activation. Metals such as rhodium, iridium, and copper have been shown to effectively catalyze reactions involving N-O bond cleavage in related systems. researchgate.netnih.gov A plausible mechanism involves the oxidative addition of the N-O bond to a low-valent metal center, forming a metal-amido intermediate. This intermediate can then participate in various bond-forming reactions, such as reductive elimination or migratory insertion, leading to the formation of new C-N or heteroatom-N bonds.

A computational study on the rhodium-catalyzed C-H bond functionalization of quinoline N-oxides with alkynes provides insights into a potential pathway for N-O bond cleavage in quinoline-containing compounds. acs.org The study suggests that after a series of steps including C-H activation and alkyne insertion, an oxidative addition of the N-O bond to the rhodium(I) center occurs, leading to N-O bond cleavage. acs.org While this study focuses on a quinoline N-oxide, the principle of oxidative addition to a metal center is a relevant model for the activation of the N-O bond in this compound.

Radical mechanisms for N-O bond cleavage are also well-precedented. nih.gov Single-electron transfer (SET) from a reductant (which could be a metal catalyst or a photoredox catalyst) to the hydroxylamine can lead to the formation of a radical anion, which then fragments to give an aminyl radical and an alkoxide. The resulting aminyl radical can then engage in various radical-mediated transformations.

The quinoline moiety in this compound can play a significant role in these mechanisms. Its ability to coordinate to metal centers could facilitate the oxidative addition of the N-O bond. Furthermore, the electronic properties of the quinoline ring could influence the stability of any radical or ionic intermediates formed during the cleavage process.

Role as a Directing Group in C-H Functionalization Reactions

The 8-aminoquinoline (B160924) moiety is a well-established and powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions. semanticscholar.orgnih.gov This directing group enables the selective activation and functionalization of otherwise unreactive C-H bonds at positions ortho to the point of attachment of the directing group. While there is no direct literature evidence for the use of this compound itself as a directing group, its structural similarity to 8-aminoquinoline amides suggests its potential in this role.

The directing ability of 8-aminoquinoline derivatives stems from the formation of a stable five-membered cyclometalated intermediate. nih.govchemrxiv.org The quinoline nitrogen and the exocyclic nitrogen atom of the amide (or, in this case, the hydroxylamine) coordinate to the metal center, bringing it in close proximity to the target C-H bond. This chelation assistance facilitates the C-H activation step, which is often the rate-determining step of the catalytic cycle.

A typical catalytic cycle for a palladium-catalyzed C-H arylation directed by an 8-aminoquinoline amide is depicted below:

Figure 1: Proposed Catalytic Cycle for C-H Functionalization Directed by an 8-Aminoquinoline Moiety

For this compound to function as a directing group, the hydroxylamine nitrogen would need to coordinate to the metal center in a similar fashion to the amide nitrogen in the established systems. The presence of the methylene (B1212753) linker between the quinoline ring and the hydroxylamine moiety would lead to the formation of a six-membered cyclometalated intermediate, which is also a common and effective motif in directed C-H functionalization.

The table below summarizes various C-H functionalization reactions that have been successfully achieved using the 8-aminoquinoline directing group, highlighting the potential transformations that could be explored with this compound.

| C-H Functionalization Reaction | Metal Catalyst | Coupling Partner | Reference |

| Arylation | Palladium | Aryl Halides | nih.gov |

| Alkenylation | Rhodium | Alkenes | semanticscholar.org |

| Alkylation | Palladium | Alkyl Halides | semanticscholar.org |

| Acetoxylation | Palladium | PhI(OAc)₂ | semanticscholar.org |

| Amination | Copper | Azodicarboxylates | semanticscholar.org |

The successful application of this compound as a directing group would offer a novel and potentially versatile tool for the synthesis of complex organic molecules.

Exploration of Reaction Pathways and Kinetic Analysis

Understanding the transition states of key elementary steps is crucial for elucidating reaction mechanisms and optimizing reaction conditions. While specific transition state analyses for reactions involving this compound are not available in the literature, computational studies on related systems provide valuable insights.

For the N-O bond cleavage, a key elementary step in many reactions of hydroxylamines, density functional theory (DFT) calculations on the rhodium-catalyzed reaction of quinoline N-oxides with alkynes have been performed. acs.org This study identified the transition state for the oxidative addition of the N-O bond to the rhodium(I) center. The calculated activation barrier for this step provided quantitative information about the feasibility of the proposed mechanism. acs.org

In the context of C-H functionalization, DFT calculations have been employed to study the mechanism of nickel-catalyzed C(sp³)–H arylation directed by an 8-aminoquinoline amide. chemrxiv.org The study investigated the transition state for the C-H activation step and suggested a concerted oxidative addition mechanism for the subsequent C-C bond formation. chemrxiv.org Such computational approaches could be applied to reactions involving this compound to predict its reactivity and selectivity.

A hypothetical transition state for the concerted metalation-deprotonation (CMD) step in a C-H functionalization reaction directed by this compound would involve a six-membered ring structure where the metal center is coordinated to the quinoline nitrogen and the hydroxylamine nitrogen, and the C-H bond is interacting with the metal center. The geometry and energy of this transition state would determine the rate and regioselectivity of the C-H activation.

Isotopic labeling is a powerful experimental technique for probing reaction mechanisms. By selectively replacing an atom with its isotope (e.g., hydrogen with deuterium), one can trace the fate of the labeled atom throughout the reaction and gain insights into bond-breaking and bond-forming steps.

In the context of C-H functionalization reactions, deuterium (B1214612) labeling is commonly used to determine the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) for the C-H/C-D bond cleavage indicates that this step is rate-determining. For C-H functionalization directed by 8-aminoquinoline amides, KIE studies have been instrumental in supporting the proposed mechanisms.

For instance, in a study of the copper-catalyzed amination of quinolines, a KIE of 1.1 was observed, suggesting that the C-H bond cleavage is involved in the rate-determining step and supporting a single-electron transfer (SET) mediated mechanism. A hypothetical isotopic labeling experiment to investigate the mechanism of a C-H functionalization reaction directed by this compound could involve the synthesis of a deuterated substrate, for example, with deuterium at the ortho-position of a phenyl ring attached to the hydroxylamine. The comparison of the reaction rates of the deuterated and non-deuterated substrates would provide valuable information about the C-H activation step.

Furthermore, ¹⁵N labeling of the hydroxylamine nitrogen in this compound could be used to follow the nitrogen atom in amination reactions, confirming that the hydroxylamine is indeed the source of the nitrogen in the product. Similarly, ¹⁸O labeling of the hydroxylamine oxygen could be used to investigate the fate of the oxygen atom during N-O bond cleavage.

Supramolecular Chemistry and Self Assembly of O Quinolin 8 Ylmethyl Hydroxylamine Systems

Non-Covalent Interactions Governing Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of O-(quinolin-8-ylmethyl)hydroxylamine into ordered supramolecular structures is primarily dictated by a concert of non-covalent interactions. The most significant among these are hydrogen bonding and π-π stacking, which arise from the specific functional groups and aromatic nature of the molecule.

π-π Stacking: The planar, electron-rich quinoline (B57606) ring system is highly conducive to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the π-electron clouds of adjacent quinoline moieties, contribute significantly to the stabilization of the supramolecular assemblies. The extent and geometry of π-π stacking can be influenced by factors such as solvent polarity and the presence of other interacting species. nih.gov Spectroscopic studies on related quinoline compounds have demonstrated the tangible effects of these interactions on their electronic properties. nih.gov A Cambridge Structural Database search on metal complexes of quinoline-based ligands revealed that π-π stacking is a common interaction, occurring in 69% of the analyzed cases, often leading to the formation of dimeric species or higher-order networks. rsc.org

The interplay between hydrogen bonding and π-π stacking in this compound systems can lead to complex and well-defined supramolecular architectures. The directionality of hydrogen bonds combined with the cohesive nature of π-π stacking provides a powerful toolkit for the rational design of novel materials.

| Interaction Type | Donor/Acceptor Groups in this compound | Significance in Self-Assembly |

| Hydrogen Bonding | Donor: -NH2 of hydroxylamineAcceptor: Quinoline N, Hydroxylamine (B1172632) O | Directionality, structural rigidity, formation of extended networks. |

| π-π Stacking | Quinoline aromatic rings | Stabilization of assemblies, influence on electronic and photophysical properties. |

| C-H···π Interactions | Quinoline C-H bonds and quinoline π-system | Fine-tuning of molecular packing and conformational preferences. rsc.org |

Design and Construction of Supramolecular Architectures

The unique structural features of this compound make it an excellent candidate for the construction of a variety of supramolecular architectures through both coordination-driven self-assembly and surface modification techniques.

The nitrogen atom of the quinoline ring in this compound can act as a ligand, coordinating to metal ions. This property can be harnessed in coordination-driven self-assembly to create discrete, well-defined metallosupramolecular structures such as cages, rings, and coordination polymers. By carefully selecting the geometry of the metal center and the stoichiometry of the reactants, it is possible to direct the assembly process towards the desired architecture.

For instance, the reaction of this compound with square-planar metal complexes could lead to the formation of molecular squares or larger cyclic structures. Similarly, octahedral metal ions could serve as nodes for the construction of three-dimensional cages. The synthesis of cage-like structures with 8-hydroxyquinoline (B1678124) ligands has been demonstrated, highlighting the potential for quinoline derivatives in forming complex, hollow architectures. mdpi.com The formation of coordination polymers is also a plausible outcome, where the bifunctional nature of the ligand (coordination through the quinoline nitrogen and potential bridging via other interactions) can lead to extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

| Supramolecular Architecture | Design Principle | Potential Metal Centers |

| Cages | Combination of this compound with multi-coordinate metal ions (e.g., octahedral) | Pd(II), Pt(II), Cu(II), Zn(II) |

| Rings | Reaction with angular or linear metal precursors (e.g., square-planar) | Pd(II), Pt(II) |

| Polymers | Self-assembly with metal ions that favor extended network formation | Ag(I), Cu(I), Cd(II) |

The functional groups present in this compound also allow for its immobilization on surfaces to form self-assembled monolayers (SAMs). While direct assembly on surfaces like gold might require modification of the molecule to include a thiol group, the inherent reactivity of the hydroxylamine and the aromatic nature of the quinoline ring offer avenues for surface functionalization.

Studies on related quinoline derivatives have shown their ability to form well-ordered SAMs on gold surfaces. pku.edu.cncityu.edu.hk For example, 8-mercaptoquinoline (B1208045) has been shown to form compact and stable SAMs on polycrystalline gold electrodes. researchgate.net These monolayers can alter the surface properties, such as wettability, and can be used to introduce specific functionalities at the interface. The hydroxylamine group in this compound could be particularly interesting for surface chemistry, as it can be further reacted to attach other molecules or to create stimuli-responsive surfaces.

Molecular Recognition and Host-Guest Chemistry Applications

The potential for this compound to form cavities and clefts within its supramolecular assemblies opens up possibilities for its use in molecular recognition and host-guest chemistry. The quinoline moiety can participate in π-π stacking and hydrophobic interactions with guest molecules, while the hydroxylamine group can engage in specific hydrogen bonding.

These systems could be designed to selectively bind small organic molecules, ions, or even larger biomolecules. The binding event could be detected through changes in spectroscopic signals, such as fluorescence, which is a known property of many quinoline derivatives. The principles of host-guest chemistry, which rely on complementary shapes, sizes, and chemical functionalities between the host and guest, can be applied to design this compound-based receptors for specific targets. thno.org

Dynamic Covalent Chemistry Incorporating this compound Moieties

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex, adaptive chemical systems. wiley.comrsc.org The hydroxylamine functionality of this compound is particularly well-suited for incorporation into dynamic covalent systems through the formation of oximes. wikipedia.org

The reaction of the O-substituted hydroxylamine with aldehydes or ketones leads to the formation of an oxime linkage, which is reversible under certain conditions, such as changes in pH. rsc.org This reversible nature allows for the creation of dynamic libraries of compounds, self-healing materials, and stimuli-responsive systems. By incorporating the this compound moiety into polymers or discrete molecular architectures via oxime linkages, it is possible to create materials that can adapt their structure and properties in response to external stimuli. The quinoline group within such dynamic systems could also impart interesting photophysical or metal-coordinating properties.

| Dynamic Covalent Reaction | Reactant | Linkage Formed | Reversibility Conditions |

| Oxime Formation | Aldehyde or Ketone | C=N-O | pH-dependent |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Method Development for Compound Purity and Identification

Chromatographic techniques are fundamental for assessing the purity of O-(quinolin-8-ylmethyl)hydroxylamine and for its quantification in various matrices. The development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods is crucial for achieving accurate and reproducible results.

HPLC is a primary method for the analysis of quinoline (B57606) derivatives due to its versatility and wide range of stationary and mobile phases. For a compound like this compound, which possesses a polar hydroxylamine (B1172632) group and a UV-active quinoline ring, reversed-phase HPLC (RP-HPLC) with UV detection is a suitable approach.

Method development would involve screening various C8 and C18 columns with different mobile phase compositions, typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with pH modifiers like formic acid or buffers to ensure sharp peak shapes.

However, the hydroxylamine moiety lacks a strong chromophore and can exhibit poor retention or peak shape. To enhance detection sensitivity and chromatographic performance, pre-column derivatization is a common strategy for amines and related compounds. This involves reacting the analyte with a labeling reagent to form a derivative that is more easily detected, often by fluorescence, which offers significantly higher sensitivity than UV absorption.

Derivatization Protocols: The primary amine functionality of the hydroxylamine group can be targeted by various reagents:

Fluorescent Labeling: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with the primary amine to produce highly fluorescent derivatives. The reaction is typically carried out in a buffered solution (e.g., borate (B1201080) buffer at pH 9.0) prior to injection.

UV-Active Labeling: While the quinoline ring is UV-active, derivatization can shift the absorption to a wavelength with less interference from the sample matrix. Reagents like benzoyl chloride are used for this purpose.

Condensation Reactions: Reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) can be coupled to the amine using a dehydrating catalyst such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) to form stable, fluorescent derivatives.

Optimization of the derivatization protocol involves investigating the effects of reagent concentration, reaction time, temperature, and pH to ensure the reaction proceeds to completion without forming by-products.

Table 1: Representative HPLC Conditions for Analysis of Quinoline and Amine Derivatives

| Parameter | Condition 1 (Quinoline Separation) | Condition 2 (Derivatized Amine) |

| Stationary Phase | Naphthylpropyl or C18 | C8 or C18 |

| Mobile Phase | Methanol/Water (50/50, v/v) | Acetonitrile/Formic Acid Buffer (Gradient) |

| Detector | UV/Vis | Fluorescence |

| Derivatization Reagent | N/A | PPIA with EDC catalyst |

| Purpose | Separation of quinoline analogues | High-sensitivity quantification |

Gas chromatography is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. Direct analysis of this compound by GC is challenging due to the high polarity and low volatility imparted by the hydroxylamine group, which can lead to poor peak shape and thermal decomposition in the hot injector.

To overcome these limitations, derivatization is essential. The goal is to replace the active hydrogen on the hydroxylamine's nitrogen and oxygen atoms with non-polar, thermally stable groups, thereby increasing volatility and reducing interactions with the GC column.

Common Derivatization Approaches for GC:

Silylation: This is one of the most common derivatization methods for compounds containing -OH and -NH groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatives of this compound would be significantly more volatile and suitable for GC analysis. The Human Metabolome Database lists a TMS-derivatized form of hydroxylamine for GC-MS analysis.

Acylation: This method involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form stable, volatile esters and amides.

Oxime Formation: For hydroxylamine itself, a simple and effective derivatization involves reaction with a ketone, such as acetone, to form a stable and volatile oxime. This specific approach could be adapted for this compound by reacting it with a suitable ketone under controlled conditions.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 2: Potential GC Derivatization Strategies

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Benefit |

| Silylation | BSTFA | -ONH2 | TMS-ether/amine | Increased volatility and thermal stability |

| Acylation | TFAA | -ONH2 | Fluoroacyl ester/amide | Increased volatility, suitable for Electron Capture Detection (ECD) |

| Oxime Formation | Acetone | -NH-OH | Acetone Oxime derivative | Simple, forms stable and volatile product |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Both electrospray ionization (ESI), typically coupled with HPLC (LC-MS), and electron ionization (EI), used with GC (GC-MS), can provide valuable information.

Under ESI conditions, the compound would likely be observed as the protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing characteristic structural information.

The fragmentation pattern of this compound can be predicted based on the known behavior of quinoline derivatives. Key fragmentation pathways would likely include:

Cleavage of the Ether Bond: The C-O bond between the methylene (B1212753) bridge and the hydroxylamine is a likely point of initial fragmentation.

Loss of the Hydroxylamine Moiety: Cleavage could result in the loss of •ONH2 or related fragments.

Fragmentation of the Quinoline Ring: A characteristic fragmentation of the quinoline ring system is the loss of a neutral hydrogen cyanide (HCN) molecule from the radical cation, which has been confirmed in studies on quinoline itself.

For example, studies on methoxyquinolines show initial loss of a methyl radical followed by loss of carbon monoxide (CO). By analogy, fragmentation of the target compound might involve rearrangements and losses that are characteristic of the quinoline core structure.

Table 3: Predicted Key Mass Fragments for this compound (C10H10N2O, MW: 174.2)

| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |

| 175.2 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 174.2 | [M]⁺• | Molecular ion (EI) |

| 143.1 | [C9H7N-CH2]⁺ | Cleavage of the O-N bond and loss of •NHOH |

| 130.1 | [C9H7N]⁺• | Cleavage of the CH2-O bond |

| 103.1 | [C8H5N]⁺• | Loss of HCN from the quinoline fragment |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis (e.g., 2D NMR, DOSY NMR)

While 1D ¹H and ¹³C NMR are essential for initial characterization, advanced NMR techniques are required for unambiguous assignment of all signals and complete structural confirmation.

2D NMR Spectroscopy: A suite of 2D NMR experiments would be employed to establish the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is critical for assigning the protons on the quinoline ring by tracing the connectivity through the aromatic spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons in both the quinoline ring and the methylene bridge.

DOSY NMR (Diffusion-Ordered Spectroscopy): DOSY is an advanced NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. For a pure sample of this compound, a DOSY experiment would show all ¹H NMR signals aligned at the same diffusion coefficient, confirming that they all belong to a single molecular entity. This technique is also valuable for determining molecular weight in solution and studying non-covalent interactions or aggregation, providing a higher level of characterization beyond simple structural elucidation.

Table 4: Expected 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Key Expected Correlation | Structural Information Confirmed |

| COSY | Correlations between adjacent aromatic protons (e.g., H-5/H-6, H-6/H-7) | Connectivity within the quinoline ring system |

| HSQC | Correlation between methylene protons and the methylene carbon | Assignment of the -CH₂- group signals |

| HMBC | Correlation from methylene protons to C-8 and C-8a of the quinoline ring | Confirms the C-8 substitution pattern |

| HMBC | Correlation from H-7 to C-8 | Confirms assignment of adjacent positions on the quinoline ring |

Computational and Theoretical Investigations of O Quinolin 8 Ylmethyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of O-(quinolin-8-ylmethyl)hydroxylamine, starting with its three-dimensional structure and the distribution of electrons.

Detailed Research Findings: Methods like Density Functional Theory (DFT) are frequently employed to perform geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. researchgate.net The B3LYP functional, combined with basis sets such as 6-311++G**, has proven effective for accurately describing the molecular geometry of related quinoline (B57606) derivatives. nih.govresearchgate.net Such calculations provide precise values for bond lengths, bond angles, and dihedral angles. For instance, studies on similar 8-substituted quinoline compounds reveal that the molecule is often not perfectly planar. nih.govresearchgate.net

The electronic structure can be analyzed through the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net For quinoline-based compounds, this energy gap can be theoretically determined using DFT methods. researchgate.net Analysis of the Mulliken atomic charges provides insight into the distribution of charge across the molecule, identifying electrophilic and nucleophilic sites. researchgate.net These computational approaches are essential for rationalizing the molecule's behavior in chemical reactions and interactions.

| Parameter | Calculated Value (B3LYP/6-311++G**) |

|---|---|

| C-N (pyridine ring) Bond Length | ~1.38 Å |

| C-O (ether link) Bond Length | ~1.37 Å |

| C-N-C (pyridine ring) Bond Angle | ~117.5° |

| C-O-C Bond Angle | ~118.0° |

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

DFT studies are crucial for exploring the dynamic aspects of the molecular structure, such as the existence of different conformers and tautomers.

Detailed Research Findings: The flexibility of the -(CH₂)-O-NH₂ side chain in this compound allows for the existence of multiple stable conformations (conformers). DFT calculations can map the potential energy surface to identify these low-energy conformers and determine their relative stabilities. For example, computational studies on (5-chloro-quinolin-8-yloxy) acetic acid, a related structure, have shown the presence of three distinct conformers in the gas phase. scirp.org The relative energies of these conformers are calculated to predict their population distribution at a given temperature.

Tautomerism, the migration of a proton to form structural isomers, is a known phenomenon in heterocyclic compounds like quinolines, particularly those with hydroxyl groups (keto-enol tautomerism). nih.govresearchgate.net While this compound does not possess a hydroxyl group directly on the quinoline ring, the hydroxylamine (B1172632) moiety (-O-NH₂) itself could potentially exhibit tautomerism. Theoretical calculations can investigate the relative stability of different tautomeric forms and the energy barriers for their interconversion. nih.gov Such studies have been performed on various quinoline derivatives to establish the predominant tautomeric form in different environments. researchgate.netnih.gov

Reaction Pathway Modeling and Energy Landscape Mapping

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy landscape to identify reaction pathways, transition states, and intermediates.

Detailed Research Findings: Reaction pathway modeling can be applied to understand the molecule's synthesis, decomposition, or reactivity with other species. For instance, theoretical studies on the reactions of hydroxylamine with alkyl halides have used ab initio calculations to show that the reactions proceed through an SN2 mechanism. researchgate.net For this compound, computational models could be used to investigate reactions such as the homolytic dissociation of the O-H or N-H bonds. The O–H bond dissociation enthalpy (BDE) is a key parameter in predicting the reactivity of hydroxylamines, and studies have shown that BDEs are influenced by both resonance and inductive effects of substituents. rsc.org

Energy landscape mapping provides a comprehensive view of a reaction, detailing the energies of reactants, products, transition states, and any intermediates. nih.gov By calculating the activation energies (the energy barriers of the transition states), chemists can predict reaction rates and understand how different factors, such as solvents or catalysts, might influence the reaction outcome. researchgate.net

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for interpreting and verifying experimental data.

Detailed Research Findings: Theoretical calculations can accurately predict various types of spectra. For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei. researchgate.net Comparisons between calculated and experimental chemical shifts for related quinoline derivatives have shown reasonable agreement. scirp.org

Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated. DFT calculations provide the vibrational frequencies and intensities, which aids in the assignment of experimental spectral bands to specific molecular motions (e.g., stretching, bending). researchgate.netscirp.org

For electronic properties, Time-Dependent DFT (TD-DFT) is used to predict UV-visible absorption spectra by calculating the energies of electronic transitions. nih.govresearchgate.net Studies on similar O-substituted 8-hydroxyquinoline (B1678124) derivatives have demonstrated that functionals like CAM-B3LYP can reproduce experimental absorption maxima with good accuracy, often within a few nanometers. nih.govresearchgate.net

| Spectroscopic Parameter | Experimental Value | Calculated Value (Method) |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.5 - 8.9 | 7.4 - 9.0 (GIAO) |

| ¹³C NMR Chemical Shift (ppm) | 110 - 150 | 115 - 155 (GIAO) |

| UV-vis λmax (nm) | ~270 nm | ~271 nm (TD-CAM-B3LYP) nih.govresearchgate.net |

| Major IR Band (cm⁻¹) | ~1500 (C=N stretch) | ~1505 (B3LYP) |

Computational Analysis of Ligand-Metal Interactions and Coordination Energetics

The quinoline-8-yl moiety is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govnih.gov this compound, containing a nitrogen atom in the quinoline ring and oxygen/nitrogen donors in the side chain, is expected to exhibit significant ligand properties.

Detailed Research Findings: Computational analysis, particularly with DFT, is used to investigate the interactions between this ligand and various metal ions. These studies can predict the geometry of the resulting metal complexes, such as whether they will be tetrahedral, square-planar, or octahedral. scirp.orgutripoli.edu.ly The calculations can also identify the specific donor atoms (the quinoline nitrogen and likely the hydroxylamine oxygen or nitrogen) that participate in coordination. scirp.org

Coordination energetics involves calculating the binding energy between the ligand and the metal ion, which indicates the stability of the complex. By comparing the energies of the free ligand and metal ion with the energy of the coordinated complex, the thermodynamics of complex formation can be assessed. Furthermore, theoretical analysis can shed light on the nature of the metal-ligand bond, determining the degree of ionic and covalent character. Studies on related 8-hydroxyquinoline complexes have shown that complexation can increase the aromaticity of the ligand, a phenomenon known as the "chelatoaromatic effect," which further stabilizes the complex. researchgate.net The electronic spectra of these complexes can also be predicted using TD-DFT, explaining the color changes often observed upon coordination. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-(quinolin-8-ylmethyl)hydroxylamine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via reductive amination between 8-quinolinecarbaldehyde and hydroxylamine derivatives under inert conditions (e.g., NaBH₃CN as a reducing agent). Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires ¹H/¹³C NMR (to confirm substitution patterns and hydroxylamine linkage) and HPLC-MS (to assess >95% purity). Structural confirmation via X-ray crystallography is recommended for unambiguous assignment .

Q. How does the quinoline ring influence the compound’s reactivity in metal coordination studies?

- Methodological Answer : The quinoline moiety acts as a π-conjugated ligand, enabling chelation with transition metals (e.g., Zn²⁺, Cu²⁺) through its nitrogen and hydroxylamine oxygen. To study this, perform UV-Vis titration in anhydrous DMSO or acetonitrile, monitoring absorbance shifts (e.g., 300–400 nm) upon metal addition. Compare binding constants (Kₐ) via Benesi-Hildebrand plots to quantify affinity. Differential reactivity across metals can be explained by HSAB theory and steric effects from the methylene bridge .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Beyond NMR and MS, use FT-IR to confirm hydroxylamine N–O stretches (~900 cm⁻¹) and quinoline C=N vibrations (~1600 cm⁻¹). For redox behavior, employ cyclic voltammetry (e.g., in 0.1 M TBAP/CH₃CN) to identify oxidation/reduction peaks. Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications in catalytic or high-temperature reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical reaction pathways for hydroxylamine derivatives?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(2df,2p)) to model reaction mechanisms, comparing activation energies (ΔG‡) of competing pathways (e.g., O- vs. N-acylation). Incorporate solvent effects via polarizable continuum models (PCM) . If experimental product ratios contradict calculations, evaluate alternative transition states or solvent-assisted proton transfers. Cross-validate with isotopic labeling experiments (e.g., ¹⁵N-hydroxylamine) to trace mechanistic steps .

Q. What strategies optimize this compound’s fluorescence quantum yield for zinc sensing?

- Methodological Answer : Enhance fluorescence by modifying substituents on the quinoline ring (e.g., electron-withdrawing groups at C-5/C-7) to tune electronic transitions. Measure quantum yields using integrating sphere-equipped fluorometers (reference: quinine sulfate in 0.1 M H₂SO₄). For zinc selectivity, conduct competitive metal titrations (e.g., Fe³⁺, Ca²⁺) and analyze via Job’s plot to confirm 1:1 stoichiometry. Time-resolved fluorescence can assess binding kinetics .

Q. How do steric and electronic effects of the methylene bridge impact catalytic activity in hydroxylamine-mediated reactions?

- Methodological Answer : Compare catalytic efficiency of this compound with analogs (e.g., O-benzylhydroxylamine) in model reactions (e.g., oxime formation). Use Hammett plots to correlate substituent effects with reaction rates. X-ray crystallography of catalyst-substrate adducts reveals steric hindrance from the quinoline ring. For electronic effects, calculate natural bond orbital (NBO) charges to quantify nucleophilicity of the hydroxylamine oxygen .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding constants (Kₐ) for metal complexes of hydroxylamine derivatives?

- Methodological Answer : Variability arises from solvent polarity, pH, and counterion effects. Standardize conditions (e.g., 25°C, 0.1 M KCl for ionic strength control) and use pH-stat titrations to maintain constant protonation states. Validate Kₐ via multiple methods (e.g., UV-Vis, fluorescence, ITC). If contradictions persist, perform single-crystal XRD to confirm coordination geometry, as distorted geometries may alter apparent affinity .

Q. Why do some hydroxylamine derivatives exhibit unexpected regioselectivity in acylation reactions?

- Methodological Answer : Competing O/N-acylation pathways depend on transition-state stabilization. Use DFT calculations to identify hydrogen-bonding interactions (e.g., between catalyst and substrate) that lower ΔG‡ for one pathway. Experimentally, employ kinetic isotope effects (KIE) with deuterated hydroxylamine to probe proton transfer steps. In situ IR spectroscopy can detect transient intermediates, resolving ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.